Ibritumomab is a monoclonal antibody that is primarily used in the treatment of certain types of non-Hodgkin lymphoma. It is covalently linked to a chelating agent known as tiuxetan, which allows it to be radiolabeled with yttrium-90, a radioactive isotope. This compound is classified as a therapeutic radiopharmaceutical and is specifically targeted against the CD20 antigen found on B-lymphocytes, making it effective in treating B-cell malignancies such as follicular lymphoma and diffuse large B-cell lymphoma.
Ibritumomab is derived from murine sources and belongs to the class of monoclonal antibodies. It is often referred to by its trade name, Zevalin, and has been approved by the United States Food and Drug Administration since February 19, 2002. The compound is classified under the category of immunoconjugates, which are designed for targeted therapy in oncology.
The synthesis of ibritumomab involves several key steps:
The molecular structure of ibritumomab tiuxetan consists of:
Ibritumomab undergoes several chemical reactions during its preparation:
The mechanism by which ibritumomab exerts its therapeutic effects involves:
The physical and chemical properties of ibritumomab include:
Ibritumomab has several important applications in clinical oncology:
CAS No.: 13561-08-5
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: